2-(Benzylsulfanyl)-N-methylaniline
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Overview
Description
2-(Benzylsulfanyl)-N-methylaniline is an organic compound that features a benzylsulfanyl group attached to an aniline moiety This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-N-methylaniline typically involves the reaction of N-methylaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the benzyl group is introduced to the sulfur atom of the aniline derivative. The reaction is usually carried out in an organic solvent like ethanol or acetone under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Alkylating agents (e.g., methyl iodide), arylating agents (e.g., phenylboronic acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various alkylated or arylated derivatives
Scientific Research Applications
2-(Benzylsulfanyl)-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the N-methyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfanyl)benzenecarboxylic acid
- 2-(Benzylsulfanyl)benzothiazole
- 2-(Benzylsulfanyl)benzylideneimidazolone
Uniqueness
2-(Benzylsulfanyl)-N-methylaniline is unique due to the presence of both the benzylsulfanyl and N-methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
109334-46-5 |
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Molecular Formula |
C14H15NS |
Molecular Weight |
229.34 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-methylaniline |
InChI |
InChI=1S/C14H15NS/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 |
InChI Key |
DJKOCTHCAZRGPV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1SCC2=CC=CC=C2 |
Origin of Product |
United States |
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